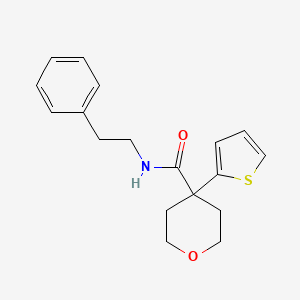

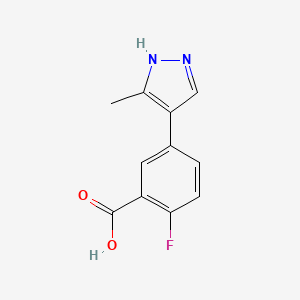

N-phenethyl-4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenethyl-4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxamide, also known as PET, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. PET belongs to the class of compounds known as synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in the cannabis plant.

Scientific Research Applications

Heterocyclic Synthesis

Thiophenylhydrazonoacetates in Heterocyclic Synthesis

This research explores the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles, yielding a range of heterocyclic compounds like pyrazoles, isoxazoles, and pyrazolopyrimidines. The study emphasizes the versatility of thiophene derivatives in constructing complex heterocyclic frameworks, potentially relevant for developing novel compounds with diverse biological activities (Mohareb et al., 2004).

Carbon−Sulfur Bond Formation

Development of a New Variant of the Migita Reaction for Carbon−Sulfur Bond Formation

This research presents a palladium-catalyzed method for carbon−sulfur bond formation, crucial for synthesizing tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide, a former antiasthma drug candidate. The study details a general method for thioaryl halide cross-coupling, demonstrating the significance of carbon−sulfur bond formation in pharmaceutical synthesis (Norris & Leeman, 2008).

Antimicrobial Activity

Green Approach for the Synthesis of Thiophenyl Pyrazoles and Isoxazoles

This study showcases the synthesis of N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and their antimicrobial efficacy. By adopting a green synthesis approach, the research contributes to developing potential antibacterial and antifungal agents, highlighting the therapeutic potential of thiophene derivatives (Sowmya et al., 2018).

Antidepressant Potential

Synthesis and Antidepressant Potential of Thiophene Bearing Pyrazoline Carboxamides

This research investigates thiophene-bearing pyrazoline carboxamides for their antidepressant effects, utilizing behavioral models to assess their potential. The study provides insights into the therapeutic applications of thiophene derivatives in treating depression, emphasizing the importance of structural modification in enhancing biological activity (Mathew et al., 2014).

Molecular Docking Studies

Molecular Docking Studies of Novel Antidepressant Thiophene Derivatives

Further exploring the antidepressant potential, this study uses molecular docking to understand the interaction of thiophene-based pyrazoline-carboxamides with monoamine oxidase isoforms, providing a molecular basis for their antidepressant activity. The findings underscore the importance of computational studies in drug discovery, particularly for identifying novel therapeutic agents (Mathew et al., 2016).

properties

IUPAC Name |

N-(2-phenylethyl)-4-thiophen-2-yloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S/c20-17(19-11-8-15-5-2-1-3-6-15)18(9-12-21-13-10-18)16-7-4-14-22-16/h1-7,14H,8-13H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIISYZIHQCDMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CS2)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1-[1-(pyrimidin-2-yl)piperidin-4-yl]urea](/img/structure/B2470845.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2470847.png)

![2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-ethoxyphenol](/img/structure/B2470854.png)

![2-Cyano-N-[[(2S,3S)-4-ethyl-3-(2-methylpyrazol-3-yl)morpholin-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2470856.png)

![N-(cyanomethyl)-N-cyclopentyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2470860.png)

![3-(4-bromophenyl)-9-(2-fluorobenzyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2470862.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2470864.png)